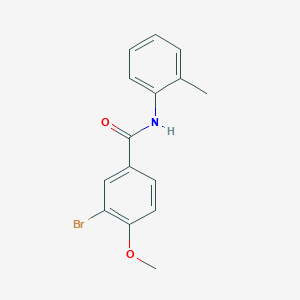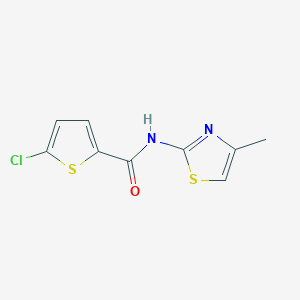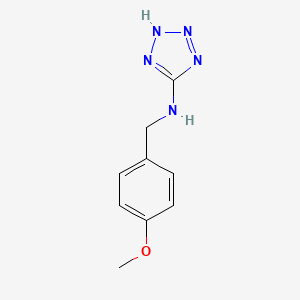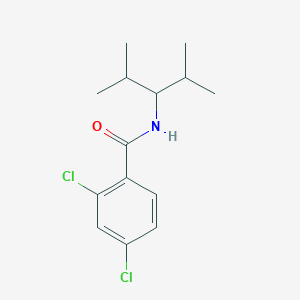
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide, also known as GW842166X, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It has been widely studied for its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and cardiovascular diseases.
Mecanismo De Acción
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide is a selective PPARδ agonist, which means it activates the PPARδ receptor in the body. PPARδ is a nuclear receptor that plays a crucial role in regulating various metabolic pathways, including glucose and lipid metabolism. Activation of PPARδ by 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which improves insulin sensitivity and glucose metabolism. It also leads to the inhibition of cancer cell growth by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide has been shown to have various biochemical and physiological effects. It improves insulin sensitivity and glucose metabolism by increasing fatty acid oxidation and glucose uptake in skeletal muscle. It also has beneficial effects on lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in fatty acid synthesis. Furthermore, it has been reported to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide in lab experiments is its selectivity for PPARδ, which reduces the risk of off-target effects. Another advantage is its potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. However, one limitation is its low solubility in water, which may affect its bioavailability and pharmacokinetics. Another limitation is the lack of long-term safety data, which may limit its clinical use.
Direcciones Futuras
There are several future directions for the research on 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and inflammatory bowel disease. Another direction is to develop more potent and selective PPARδ agonists based on the structure of 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide. Furthermore, the safety and efficacy of 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide in clinical trials need to be evaluated to determine its clinical use.
Métodos De Síntesis
The synthesis of 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide involves the reaction of 3-bromo-4-methoxyaniline with 2-methylbenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-methyl-2-aminophenol to yield 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide.
Aplicaciones Científicas De Investigación
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. It has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. Furthermore, it has been reported to have beneficial effects on lipid metabolism and cardiovascular function.
Propiedades
IUPAC Name |
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-5-3-4-6-13(10)17-15(18)11-7-8-14(19-2)12(16)9-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDOCKBGIQYFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[2-(1-naphthyloxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5727418.png)
![1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5727429.png)

![1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5727442.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5727447.png)






![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5727505.png)